IRAK inhibitor 4 IRAK inhibitor 4 IRAK inhibitor 4 (trans) is the trans form of IRAK inhibitor 4,which is an interleukin-1 receptor associated kinase 4(IRAK4) inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735273
InChI: InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)
SMILES: CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Molecular Formula: C33H35F3N6O3
Molecular Weight: 620.66

IRAK inhibitor 4

CAS No.:

Cat. No.: VC20735273

Molecular Formula: C33H35F3N6O3

Molecular Weight: 620.66

* For research use only. Not for human or veterinary use.

IRAK inhibitor 4 -

Specification

Molecular Formula C33H35F3N6O3
Molecular Weight 620.66
IUPAC Name 1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Standard InChI InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)
SMILES CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O

Introduction

IRAK4 Signaling Pathway

Understanding the mechanism of action of IRAK inhibitor 4 requires knowledge of the IRAK4 signaling pathway and its physiological roles. IRAK4 is a serine/threonine kinase that plays a crucial role in the immune response, particularly in inflammation processes.

Role in Immune Signaling

IRAK4 functions as a key component in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). When these receptors are activated by their respective ligands, IRAK4 is recruited to the receptor complex, where it plays a pivotal role in the recruitment and activation of downstream signaling molecules. This cascade ultimately leads to the production of pro-inflammatory cytokines, making IRAK4 a central player in the inflammatory response.

Mechanism of Action

At the molecular level, IRAK4 functions as a kinase that catalyzes the transfer of phosphate groups from ATP to specific serine and threonine residues on target proteins. This phosphorylation event is critical for activating various downstream signaling pathways that regulate immune responses. The activation of IRAK4 leads to the formation of a signaling complex known as the "myddosome," which includes other kinases such as IRAK1 and IRAK2.

IRAK inhibitor 4 disrupts this process by binding to IRAK4 and inhibiting its kinase activity, thereby preventing the phosphorylation of downstream targets and attenuating inflammatory signaling . At a concentration of 250 nM, IRAK inhibitor 4 has been shown to inhibit both IRAK1 and IRAK4 to approximately 20% of their normal activity .

Selectivity Profile of IRAK Inhibitor 4

One of the notable characteristics of IRAK inhibitor 4 is its selectivity profile. According to kinase profiling studies, the compound demonstrated no strong hits on the KINOMEscan, suggesting a degree of selectivity in its inhibitory action .

Kinase Inhibition Data

The available data on IRAK inhibitor 4's inhibitory profile indicates specific targeting of IRAK family kinases. The following table summarizes the inhibitory effect of IRAK inhibitor 4 on select kinases:

KinaseInhibition at 250 nMSource
IRAK1~20%
IRAK4~20%
Other kinasesNo strong inhibition

This selectivity profile distinguishes IRAK inhibitor 4 from some other IRAK inhibitors that may show broader activity across multiple kinases. The relative specificity of IRAK inhibitor 4 makes it valuable for research applications focused on elucidating the roles of IRAK4 in various biological processes.

Comparative Analysis with Other IRAK4 Inhibitors

To better understand the significance of IRAK inhibitor 4, it is helpful to compare it with other IRAK4 inhibitors that have been developed and studied.

IRAK4 Inhibitor Landscape

Recent years have seen significant advancement in the development of IRAK4 inhibitors, with several compounds progressing to clinical trials. Notable examples include:

  • CA-4948, which has shown promise in downregulating transcription factors related to cancer, even inside the blood-brain barrier

  • BAY1834845 (zabedosertib) and BAY1830839, which were developed through high-throughput screening and have favorable drug metabolism and pharmacokinetics (DMPK) profiles

While these compounds share the common target of IRAK4, they differ in their chemical structures, potency, selectivity profiles, and potential therapeutic applications.

Distinguishing Features of IRAK Inhibitor 4

What sets IRAK inhibitor 4 apart from other IRAK4 inhibitors is its specific trans configuration and its selectivity profile . Unlike some broader-spectrum kinase inhibitors, IRAK inhibitor 4 shows more targeted activity, making it particularly useful for research applications requiring selective IRAK4 inhibition.

Experimental Protocols and Considerations

For researchers interested in utilizing IRAK inhibitor 4 in their studies, proper handling and experimental design are essential.

Experimental Design Considerations

When designing experiments with IRAK inhibitor 4, researchers should consider the following:

  • Concentration range: Effective inhibition has been observed at 250 nM, but optimal concentrations may vary depending on the specific experimental system

  • Control groups: Include appropriate vehicle controls (DMSO) to account for potential solvent effects

  • Target validation: Consider validating IRAK4 inhibition through downstream readouts, such as IRAK1 activation or NF-κB signaling

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